4-Bromobenzo[d]thiazol-7-amin
Übersicht
Beschreibung
4-Bromobenzo[d]thiazol-7-amine is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 4-position and an amine group at the 7-position. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
- Thiazoles, including this compound, have been investigated for their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are possible (Fig. 2 in the reference ).
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
4-Bromobenzo[d]thiazol-7-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can lead to changes in the levels of reactive oxygen species and influence cellular redox states. Additionally, 4-Bromobenzo[d]thiazol-7-amine may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of 4-Bromobenzo[d]thiazol-7-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromobenzo[d]thiazol-7-amine has been observed to affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
At the molecular level, 4-Bromobenzo[d]thiazol-7-amine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context . For instance, 4-Bromobenzo[d]thiazol-7-amine may inhibit enzymes involved in DNA replication, leading to changes in gene expression and cellular proliferation. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromobenzo[d]thiazol-7-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Bromobenzo[d]thiazol-7-amine can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Bromobenzo[d]thiazol-7-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, 4-Bromobenzo[d]thiazol-7-amine can become toxic, leading to adverse effects such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems. Understanding these dosage effects is crucial for determining the safe and effective use of 4-Bromobenzo[d]thiazol-7-amine in research and potential therapeutic applications.
Metabolic Pathways
4-Bromobenzo[d]thiazol-7-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 4-Bromobenzo[d]thiazol-7-amine may influence the levels of specific metabolites, leading to changes in cellular energy balance and redox states. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of 4-Bromobenzo[d]thiazol-7-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may interact with membrane-bound transporters . Once inside the cell, 4-Bromobenzo[d]thiazol-7-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific binding proteins. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of 4-Bromobenzo[d]thiazol-7-amine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromobenzo[d]thiazol-7-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and DNA replication. The subcellular localization of 4-Bromobenzo[d]thiazol-7-amine is essential for understanding its specific effects on cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ammonium thiocyanate in the presence of an oxidizing agent like bromine or sodium bromide. The reaction is usually carried out in a solvent such as isopropyl alcohol at room temperature .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs electrosynthesis, which is an energy-efficient and environmentally friendly method. This process involves the use of aniline derivatives and ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzo[d]thiazol-7-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 4-position can be substituted by other electrophiles.
Nucleophilic Substitution: The amine group at the 7-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Substitution: Products include various substituted benzothiazoles.
Nucleophilic Substitution: Products include N-substituted benzothiazoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: Similar structure but lacks the bromine substitution, leading to different reactivity and applications.
4-Bromo-2-aminobenzothiazole: Another brominated derivative with different substitution patterns
Uniqueness: 4-Bromobenzo[d]thiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and a wide range of applications .
Biologische Aktivität
4-Bromobenzo[d]thiazol-7-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a benzothiazole ring with a bromine atom at the 4-position and an amine group at the 7-position, which contribute to its diverse pharmacological properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Shows promise in reducing inflammation.
- Neuroprotective : May protect neural cells from damage.
The biological activity of 4-Bromobenzo[d]thiazol-7-amine can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase, affecting metabolic pathways and cellular functions.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism, impacting processes like apoptosis.
- Binding Interactions : It binds to various biomolecules, leading to enzyme inhibition or activation depending on the target context.
Antimicrobial Activity
Recent studies highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been shown to possess low nanomolar activity against bacterial topoisomerases, which are critical targets for antibiotic development . The minimal inhibitory concentrations (MICs) for various strains indicate potent antibacterial properties:
Bacterial Strain | MIC (μg/mL) |
---|---|
Enterococcus faecalis | <0.03125 |
Staphylococcus aureus | <0.25 |
Klebsiella pneumoniae | 1–4 |
Antitumor Activity
In vitro studies have demonstrated that 4-Bromobenzo[d]thiazol-7-amine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. For example, compounds derived from this scaffold showed selective action towards human glioblastoma U251 cells, indicating potential for targeted cancer therapies .
Case Studies
- Antitubercular Activity : A study evaluated benzothiazole derivatives for their anti-tubercular properties. Compounds 7a and 7g showed better activity compared to standard treatments, highlighting the potential of this class of compounds in treating resistant strains .
- Dual Inhibition of Topoisomerases : Research on dual inhibitors targeting DNA gyrase and topoisomerase IV revealed that certain benzothiazole derivatives possess broad-spectrum antibacterial activities with favorable pharmacokinetic profiles, suggesting their potential as new antibiotics .
Eigenschaften
IUPAC Name |
4-bromo-1,3-benzothiazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFMZNASRLJKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310601 | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-08-4 | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.